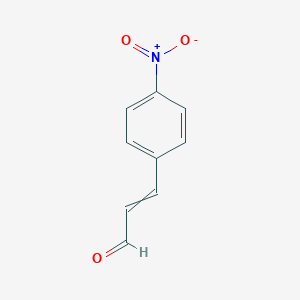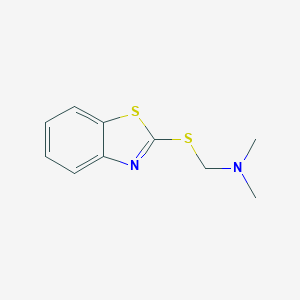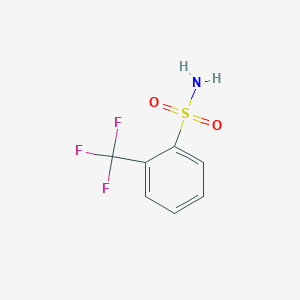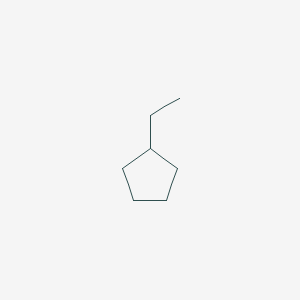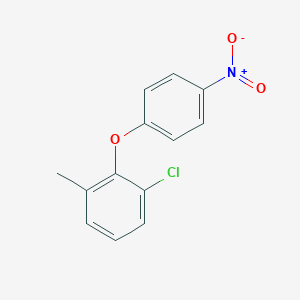
3-Chloro-2-(4-nitrophenoxy)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(4-nitrophenoxy)toluene is a chemical compound that has been widely used in scientific research for its unique properties. It is a white or yellowish powder that is soluble in organic solvents and has a molecular weight of 282.7 g/mol. This compound is also known by its chemical name, N-(3-chloro-4-nitrophenyl)-2-methylbenzenamine.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(4-nitrophenoxy)toluene is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It may also act as an inhibitor of certain enzymes in biochemical pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Chloro-2-(4-nitrophenoxy)toluene are not well documented. However, it is known to be toxic to certain organisms and can cause skin and eye irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-2-(4-nitrophenoxy)toluene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into consideration when handling and using this compound.
Orientations Futures
There are several future directions for research involving 3-Chloro-2-(4-nitrophenoxy)toluene. One direction is to explore its potential as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its mechanism of action and its potential as an enzyme inhibitor. Further studies are also needed to better understand the toxicity and potential health hazards associated with this compound.
In conclusion, 3-Chloro-2-(4-nitrophenoxy)toluene is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable starting material for the synthesis of various compounds. However, its potential health hazards must be taken into consideration when handling and using this compound. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Chloro-2-(4-nitrophenoxy)toluene involves the reaction of 3-chloro-4-nitrophenol with 2-methylbenzenamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as chloroform or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Chloro-2-(4-nitrophenoxy)toluene has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used to synthesize new pharmaceuticals, agrochemicals, and dyes. This compound has also been used as a reagent in organic synthesis reactions.
Propriétés
Numéro CAS |
1836-73-3 |
|---|---|
Nom du produit |
3-Chloro-2-(4-nitrophenoxy)toluene |
Formule moléculaire |
C13H10ClNO3 |
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
1-chloro-3-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-3-2-4-12(14)13(9)18-11-7-5-10(6-8-11)15(16)17/h2-8H,1H3 |
Clé InChI |
NQQNPPIIAMHQFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
1836-73-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



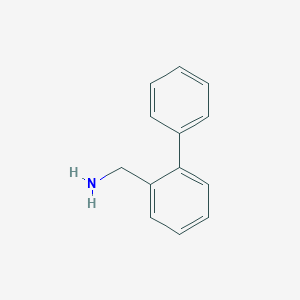
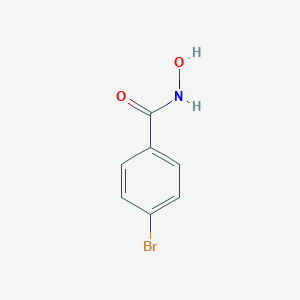
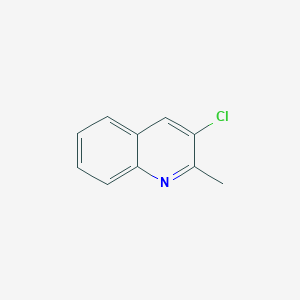

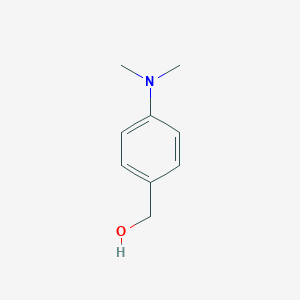
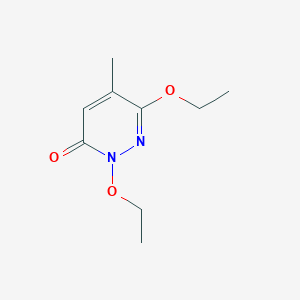
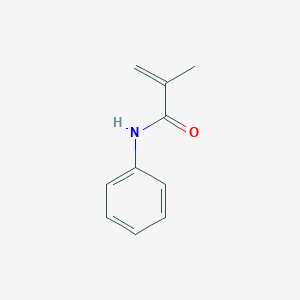
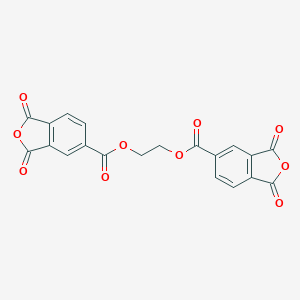
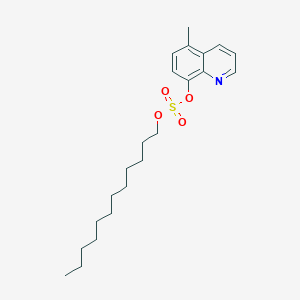
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
